molecular formula C15H15N3 B11870357 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

Cat. No.: B11870357
M. Wt: 237.30 g/mol
InChI Key: PWTYSHQJKMAVEV-UHFFFAOYSA-N
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Description

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 3-position and an ethanamine substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of a one-pot cyclocondensation reaction without the need for metal catalysts or highly sensitive Lewis acids . The reaction conditions often include heating the reactants in a suitable solvent, such as acetonitrile, to facilitate the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method allows for rapid heating and uniform energy distribution, which can significantly reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine substituent allows for further functionalization, making it a versatile scaffold for various applications.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine

InChI

InChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2

InChI Key

PWTYSHQJKMAVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN

Origin of Product

United States

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